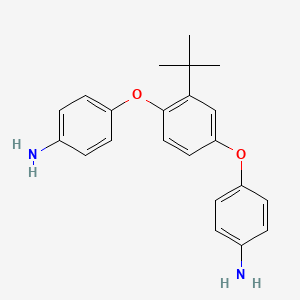
1,4-Bis(4-aminophenoxy)-2-tert-butylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(4-aminophenoxy)-2-tert-butylbenzene is an organic compound with the molecular formula C18H22N2O2. It is a diamine derivative, characterized by the presence of two aminophenoxy groups attached to a central benzene ring, which is further substituted with a tert-butyl group. This compound is known for its applications in the synthesis of high-performance polymers, particularly polyimides, due to its excellent thermal stability and mechanical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(4-aminophenoxy)-2-tert-butylbenzene can be synthesized through a multi-step process involving the following key steps:
Nitration: The starting material, 1,4-dihydroxy-2-tert-butylbenzene, undergoes nitration to introduce nitro groups at the para positions relative to the hydroxyl groups.
Reduction: The nitro groups are then reduced to amino groups using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Etherification: The resulting diamine is then reacted with 4-fluoronitrobenzene in the presence of a base such as potassium carbonate to form the desired this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by purification steps such as recrystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(4-aminophenoxy)-2-tert-butylbenzene undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like nitric acid.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents such as hydrogen gas and palladium on carbon.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles such as acyl chlorides to form amides.
Common Reagents and Conditions
Oxidation: Nitric acid, sulfuric acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Acyl chlorides, bases like potassium carbonate.
Major Products
Oxidation: 1,4-Bis(4-nitrophenoxy)-2-tert-butylbenzene.
Reduction: this compound.
Substitution: Amides and other substituted derivatives.
Scientific Research Applications
1,4-Bis(4-aminophenoxy)-2-tert-butylbenzene has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,4-bis(4-aminophenoxy)-2-tert-butylbenzene primarily involves its ability to form strong covalent bonds with other molecules, leading to the formation of stable polymers. The amino groups on the compound can react with various electrophiles, enabling the formation of polyimides and other high-performance materials. The tert-butyl group provides steric hindrance, enhancing the thermal stability and mechanical properties of the resulting polymers .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(4-aminophenoxy)benzene: Lacks the tert-butyl group, resulting in slightly lower thermal stability and mechanical properties.
1,3-Bis(4-aminophenoxy)benzene: Different substitution pattern on the benzene ring, leading to variations in reactivity and polymer properties.
4,4’-Oxydianiline: Contains an ether linkage between two benzene rings, offering different mechanical and thermal properties compared to 1,4-bis(4-aminophenoxy)-2-tert-butylbenzene.
Uniqueness
This compound is unique due to the presence of the tert-butyl group, which enhances its thermal stability and mechanical properties. This makes it particularly suitable for applications requiring high-performance materials, such as aerospace and electronics .
Properties
CAS No. |
146247-61-2 |
|---|---|
Molecular Formula |
C22H24N2O2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
4-[4-(4-aminophenoxy)-3-tert-butylphenoxy]aniline |
InChI |
InChI=1S/C22H24N2O2/c1-22(2,3)20-14-19(25-17-8-4-15(23)5-9-17)12-13-21(20)26-18-10-6-16(24)7-11-18/h4-14H,23-24H2,1-3H3 |
InChI Key |
URUOZJKXQGKJQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)OC2=CC=C(C=C2)N)OC3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,4R)-4-(2-Aminopurin-9-YL)-1,3-dioxolan-2-YL]methanol](/img/structure/B12547196.png)

![8-(But-3-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B12547207.png)
![2-[(6-Chlorohexyl)sulfanyl]-N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B12547217.png)
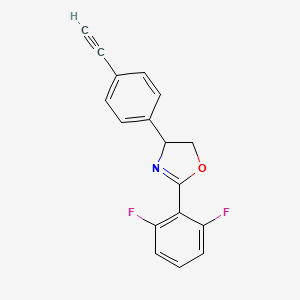


![Quinoline, 3-[4-(3-thienyl)-1,3-butadiynyl]-](/img/structure/B12547246.png)
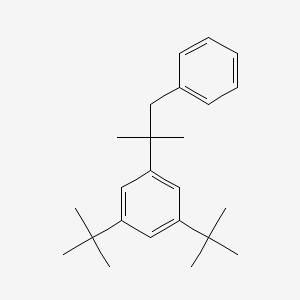
![(2R)-2-acetamido-4-methylpentanoic acid;(1R)-1-(2,3-dihydro-1-benzofuran-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B12547251.png)
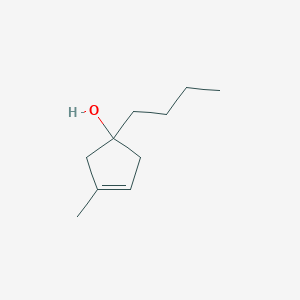
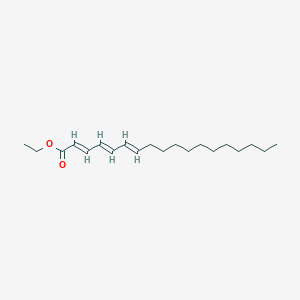

![4-[(Oct-7-en-1-yl)oxy]phenyl 4-(octyloxy)benzoate](/img/structure/B12547281.png)
